4-Formyl-2-methoxy-6-nitrophenyl trifluoromethanesulfonate

Description

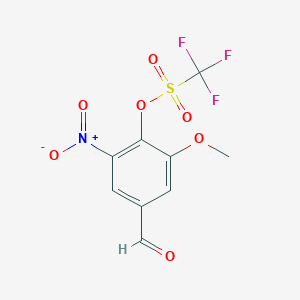

4-Formyl-2-methoxy-6-nitrophenyl trifluoromethanesulfonate (CAS: 1021493-52-6) is a fluorinated aromatic sulfonate ester characterized by a trifluoromethanesulfonate (triflate) group, a formyl (-CHO) substituent at the 4-position, a methoxy (-OCH₃) group at the 2-position, and a nitro (-NO₂) group at the 6-position. The triflate group is a highly reactive leaving group, making this compound a valuable intermediate in nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical synthesis . While CymitQuimica lists it as discontinued, other suppliers such as Fluorinated Building Blocks report it as "Typically In Stock" with ≥95% purity, suggesting variability in commercial availability .

Properties

IUPAC Name |

(4-formyl-2-methoxy-6-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO7S/c1-19-7-3-5(4-14)2-6(13(15)16)8(7)20-21(17,18)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHAJLHOIGFTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721131 | |

| Record name | 4-Formyl-2-methoxy-6-nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021493-52-6 | |

| Record name | 4-Formyl-2-methoxy-6-nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

6-Formyl-2-methoxy-3-nitrophenyl 4-Toluenesulfonate (CAS: Not provided)

- Structural Differences : This compound replaces the triflate group with a toluenesulfonate (tosylate) group and shifts the nitro group to the 3-position.

- Reactivity: Tosylate is a poorer leaving group compared to triflate, resulting in lower reactivity in substitution reactions.

- Applications : Primarily used in academic research for crystallographic studies (e.g., Acta Crystallographica reports), as its tosylate group limits utility in high-yield industrial syntheses .

4-((Trifluoromethyl)thio)phenyl Trifluoromethanesulfonate (CAS: 1199773-43-7)

- Structural Differences : Features a trifluoromethylthio (-SCF₃) group instead of the formyl, methoxy, and nitro substituents.

- Reactivity : The electron-withdrawing -SCF₃ group enhances stability but reduces electrophilicity at the aromatic ring. The triflate group retains high leaving-group ability, making it suitable for Suzuki-Miyaura coupling reactions .

- Availability : Consistently in stock, reflecting its broader industrial applications .

Research and Industrial Implications

While 4-formyl-2-methoxy-6-nitrophenyl trifluoromethanesulfonate is less documented in recent literature, its structural analogs highlight the importance of substituent positioning and leaving-group selection in designing reactive intermediates.

In agrochemical contexts, trifluoromethanesulfonate esters are less prevalent than sulfonylurea herbicides (e.g., metsulfuron methyl ester), which dominate pesticide applications .

Preparation Methods

Method Using N-Phenyltrifluoromethanesulfonimide (PhNTf2)

A general procedure (referred to as General Procedure A in the literature) involves reacting the phenolic substrate with PhNTf2 in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like acetonitrile (MeCN).

- Substrate: 4-formyl-2-methoxy-6-nitrophenol

- Triflation reagent: N-Phenyltrifluoromethanesulfonimide (1.5 equivalents)

- Base: DIPEA (3 equivalents)

- Solvent: Acetonitrile (MeCN)

- Temperature: Room temperature

- Reaction time: ~18 hours

- Setup: Two-chamber reactor to manage gas evolution and maintain chemoselectivity

The reaction proceeds smoothly at room temperature, producing the triflate with high conversion and yield. The use of a two-chamber reactor allows for controlled generation and consumption of trifluoromethanesulfonyl fluoride gas, enhancing selectivity and minimizing side reactions.

$$

\text{4-formyl-2-methoxy-6-nitrophenol} + \text{PhNTf}_2 \xrightarrow[\text{DIPEA}]{\text{MeCN, rt}} \text{4-Formyl-2-methoxy-6-nitrophenyl triflate} + \text{Byproducts}

$$

Method Using Trifluoromethanesulfonic Anhydride (Tf2O)

An alternative approach employs trifluoromethanesulfonic anhydride as the triflation agent, often with a base such as DIPEA or pyridine.

- Substrate: 4-formyl-2-methoxy-6-nitrophenol

- Triflation reagent: Tf2O (1.5 equivalents)

- Base: DIPEA (1.5 equivalents)

- Solvent: Acetonitrile or dichloromethane (DCM)

- Temperature: 0 °C to room temperature

- Reaction time: 16 hours

This method also yields the desired triflate efficiently, but the reaction conditions require careful temperature control to avoid side reactions such as hydrolysis or over-triflation.

Optimization and Reaction Parameters

Extensive optimization studies have been conducted to identify the best solvent, base, and triflation reagent combinations for maximum yield and selectivity.

Solvent and Base Screening (Representative Data)

| Entry | Triflation Reagent | Base | Solvent | Temperature | Conversion (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | PhNTf2 | DIPEA (3 eq) | MeCN | Room temp | >95 | 85-90 | High selectivity, mild conditions |

| 2 | Tf2O | DIPEA (1.5 eq) | MeCN | 0 °C to RT | >90 | 80-85 | Requires cooling to control reaction |

| 3 | Tf2O | Pyridine (2 eq) | DCM | 0 °C | 88 | 78 | Slightly lower yield, longer reaction time |

| 4 | PhNTf2 | DIPEA (3 eq) | DMF | Room temp | 70 | 65 | Lower yield, possible side reactions |

Reaction Time and Temperature Effects

- Longer reaction times (16–18 hours) at room temperature favor high conversion.

- Lower temperatures (0 °C) are beneficial when using Tf2O to minimize side reactions.

- The use of dry solvents and inert atmosphere (argon or nitrogen) is critical to prevent hydrolysis.

Representative Experimental Procedure (Based on General Procedure A)

- In a flame-dried two-chamber reactor, charge chamber A with N-phenyltrifluoromethanesulfonimide (PhNTf2, 1.5 eq).

- Add an appropriate fluoride source if required.

- Charge chamber B with 4-formyl-2-methoxy-6-nitrophenol (1 eq), DIPEA (3 eq), and acetonitrile (MeCN).

- Seal the reactor and maintain at room temperature for 18 hours with stirring.

- After completion, analyze the reaction mixture by ^19F NMR to confirm conversion.

- Purify the product by column chromatography using silica gel and an ethyl acetate/hexanes gradient.

Research Findings and Notes

- The use of PhNTf2 in a two-chamber reactor system allows for chemoselective triflation with minimal side reactions, even in substrates bearing sensitive groups like aldehydes and nitro substituents.

- The triflation proceeds efficiently under mild conditions without the need for metal catalysts.

- The triflate product is stable under standard storage conditions and can be used directly in cross-coupling reactions such as Suzuki-Miyaura coupling.

- Comparative studies show that PhNTf2 offers advantages over Tf2O in terms of selectivity and operational safety.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 4-Formyl-2-methoxy-6-nitrophenyl trifluoromethanesulfonate, and how is its purity validated?

The compound is typically synthesized via triflation of a phenolic precursor. A common approach involves reacting the phenol with trifluoromethanesulfonic anhydride in the presence of a base like triethylamine (Et3N) in tetrahydrofuran (THF). Reaction progress is monitored by thin-layer chromatography (TLC), followed by purification via column chromatography to isolate the product . Purity is validated using gas chromatography–mass spectrometry (GC-MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) (<sup>1</sup>H, <sup>13</sup>C). High-resolution mass spectrometry (HRMS) is employed for precise molecular weight confirmation .

Q. How do the electron-withdrawing substituents (formyl, nitro, methoxy) influence the compound’s reactivity in nucleophilic substitutions?

The nitro (-NO2) and formyl (-CHO) groups are strong electron-withdrawing groups that activate the triflate (-OSO2CF3) as a leaving group by polarizing the adjacent C-O bond. This enhances reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions. The methoxy (-OCH3) group, while mildly electron-donating, may sterically hinder certain reactions, requiring optimization of reaction conditions (e.g., temperature, catalyst) .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is widely used. For highly polar byproducts, preparative TLC or recrystallization from dichloromethane/hexane mixtures may improve yield. Monitoring via TLC ensures removal of unreacted starting materials and intermediates .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure of derivatives, and which software tools are essential for data refinement?

Single-crystal X-ray diffraction is performed by growing high-quality crystals via slow evaporation of a solvent (e.g., chloroform). Data collection is followed by structure solution using SHELXS (direct methods) and refinement with SHELXL to model anisotropic displacement parameters and hydrogen bonding . Visualization and analysis of packing diagrams are conducted using Mercury , which facilitates comparison of multiple structures and calculation of intermolecular interactions .

Q. How should researchers resolve contradictions between solution-state NMR data and solid-state crystallographic results?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility) in solution versus rigid solid-state structures. Cross-validation using <sup>13</sup>C NMR chemical shifts and computational methods (e.g., density functional theory (DFT) calculations of optimized geometries) can align observations. For example, crystallographic data may reveal hydrogen bonding not evident in NMR due to rapid exchange .

Q. What strategies optimize reaction yields in palladium-catalyzed cross-couplings using this triflate?

Key parameters include:

- Catalyst selection (e.g., Pd(PPh3)4 for Suzuki couplings).

- Solvent choice (e.g., dimethylformamide (DMF) for high-temperature reactions).

- Base optimization (e.g., K2CO3 to maintain anhydrous conditions). Monitoring reaction progress via <sup>19</sup>F NMR can detect triflate consumption .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is moisture-sensitive due to the triflate group. Stability tests show decomposition above 40°C or in protic solvents (e.g., methanol). Long-term storage recommendations include desiccated conditions at -20°C under inert gas (argon). Periodic NMR analysis (e.g., <sup>1</sup>H) confirms integrity .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on derivatives?

Molecular electrostatic potential (MEP) maps generated via DFT (e.g., Gaussian 09) identify electron-deficient regions prone to electrophilic substitution. For example, the formyl group directs attacks to the para position relative to the methoxy group. Comparative studies with related nitroaromatics validate predictions .

Methodological Notes

- Crystallographic Data Refinement : SHELXL refinement includes hydrogen atom placement via riding models and displacement parameter constraints .

- Spectroscopic Cross-Validation : IR carbonyl stretches (~1700 cm<sup>-1</sup>) and <sup>1</sup>H NMR aromatic splitting patterns confirm substitution patterns .

- Reaction Monitoring : TLC with UV-active visualization or <sup>19</sup>F NMR tracks triflate consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.